molecular formula C3H10N2 B046017 1,3-Diaminopropane CAS No. 109-76-2

1,3-Diaminopropane

Cat. No. B046017
CAS RN: 109-76-2
M. Wt: 74.13 g/mol
InChI Key: XFNJVJPLKCPIBV-UHFFFAOYSA-N
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Description

1,3-Diaminopropane (1,3-DAP) is a significant chemical used as an intermediate in various fields including fine chemicals, medicines, dyes, and pesticides. It is derived from waste liquids of 1,2-dichloropropane under optimized conditions, highlighting its value in recycling chemical waste and its applications in industry (Xie Yong-ju, 2009).

Synthesis Analysis

The synthesis of 1,3-DAP can be performed biochemically as well, as shown by the metabolic engineering of Escherichia coli, which has been optimized for 1,3-DAP production, showcasing the potential for sustainable bio-based chemical production (Tong Un Chae et al., 2013).

Molecular Structure Analysis

While specific research on the molecular structure analysis of 1,3-DAP is limited, the importance of its structure can be inferred from studies focused on similar diamines and their complex formation abilities, indicating the versatility and reactivity of such compounds (A. Kurganov et al., 1980).

Chemical Reactions and Properties

1,3-DAP is involved in the biosynthesis and metabolism processes in plants, such as in the conversion to pyrazole in cucumber seedlings, which underlines its biological importance and chemical reactivity (E. Brown & F. Diffin, 1990).

Physical Properties Analysis

The study on the catalytic synthesis of 1,3-diaminopropane from 1,3-propanediol and ammonia underlines the chemical's physical properties under different conditions, showcasing the influence of factors like temperature and catalysts (A. Fischer et al., 1999).

Chemical Properties Analysis

Research indicates that 1,3-DAP can act as an inhibitor in certain biochemical processes, such as the inhibition of ethylene biosynthesis in plants, which speaks to its chemical properties and potential applications in agricultural and biochemical research (Jürg Fuhrer et al., 1982).

Scientific Research Applications

Industrial Chemical Production

  • Scientific Field: Industrial Chemistry
  • Application Summary: 1,3-Diaminopropane is a three carbon diamine with a wide range of industrial applications including epoxy resin and cross-linking agents, as well as precursors for pharmaceuticals, agrochemicals, and organic chemicals .
  • Results/Outcomes: The production titer of 1,3-diaminopropane increased about 21 fold. The Fed-batch fermentation of the engineered E. coli strain produced 13 grams per liter of 1,3-diaminopropane .

Polymer Production

  • Scientific Field: Polymer Science
  • Application Summary: 1,3-Diaminopropane can be polymerized with dicarboxylic acids to make polyamides (nylons) for use as engineering plastics, medical materials, and adhesives .
  • Results/Outcomes: The resulting polyamides can be used in a variety of applications, including engineering plastics, medical materials, and adhesives .

Preparation of Spermidine Analogues

  • Scientific Field: Organic Chemistry
  • Application Summary: N-Boc-1,3-diaminopropane is used in the preparation of spermidine analogues .
  • Results/Outcomes: The resulting spermidine analogues can have various applications, depending on their specific structures .

Preparation of Pharmacologically Active Compounds

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: N-Boc-1,3-diaminopropane is used in the preparation of pharmacologically active compounds .
  • Results/Outcomes: The resulting pharmacologically active compounds can have various therapeutic applications, depending on their specific structures .

Inhibition of Ethylene Biosynthesis and Retardation of Senescence

  • Scientific Field: Plant Physiology
  • Application Summary: The effects of the polyamines spermidine and 1,3-diaminopropane on ethylene biosynthesis and chlorophyll (Chl) loss were studied in peeled leaves of oat (Avena sativa L., var. Victory) incubated in the dark .
  • Methods of Application: Peeling off the epidermal cells induces an increase in 1-aminocyclopropane-1-carboxylate (ACC) synthase activity, resulting in an enhanced ACC and ethylene formation. Both polyamines inhibit ethylene biosynthesis from methionine by inhibiting ACC synthase activity and, more effectively, the conversion of ACC to ethylene .
  • Results/Outcomes: They also inhibit Chl loss occurring between 24 and 48 h of dark incubation; but, as shown by inhibitor experiments, inhibition of Chl loss does not result from inhibition of ethylene formation .

Preparation of Cholinesterase Inhibitors and Thrombosis Inhibitors

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1,3-Diaminopropane is commonly used in the preparation of cholinesterase inhibitors and thrombosis inhibitors .
  • Results/Outcomes: The resulting cholinesterase inhibitors and thrombosis inhibitors can have various therapeutic applications, depending on their specific structures .

Polyurethane Extender and Spray Coatings

  • Scientific Field: Material Science
  • Application Summary: 1,3-Diaminopropane is used as a polymer cross-linkage agent, polyurethane extender, and in spray coatings .
  • Results/Outcomes: The resulting polyurethane extenders and spray coatings can have various applications, depending on their specific structures .

Preparation of Agrochemicals and Pharmaceutical Intermediates

  • Scientific Field: Agricultural and Pharmaceutical Chemistry
  • Application Summary: 1,3-Diaminopropane is involved in the preparation of agrochemicals and pharmaceutical intermediates .
  • Results/Outcomes: The resulting agrochemicals and pharmaceutical intermediates can have various applications, depending on their specific structures .

Safety And Hazards

1,3-Diaminopropane is toxic on skin exposure with an LD50 of 177 mg/kg (dermal, rabbit) . It is also harmful if swallowed . It is a flammable liquid when exposed to heat, sparks, or flame . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

There has been much interest in developing microorganisms capable of producing industrially useful chemicals and materials from renewable resources . Bio-based production of 1,3-diaminopropane, which has potential to be used as a building block for polyamide, cross-linker for epoxy resins, and precursor for pharmaceuticals, agrochemicals, and organic chemicals, is an area of ongoing research .

properties

IUPAC Name

propane-1,3-diamine
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InChI

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2
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InChI Key

XFNJVJPLKCPIBV-UHFFFAOYSA-N
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Canonical SMILES

C(CN)CN
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Molecular Formula

C3H10N2
Record name 1,3-DIAMINOPROPANE
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Related CAS

62704-76-1, 10517-44-9 (di-hydrochloride)
Record name 1,3-Propanediamine, homopolymer
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DSSTOX Substance ID

DTXSID1021906
Record name 1,3-Diaminopropane
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Molecular Weight

74.13 g/mol
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Physical Description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO]
Record name 1,3-DIAMINOPROPANE
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Boiling Point

275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg
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Flash Point

75 °F (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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Density

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

11.5 [mmHg]
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Product Name

1,3-Diaminopropane

CAS RN

109-76-2, 54018-94-9, 18773-03-0
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Melting Point

10 °F (NTP, 1992), -12 °C
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Synthesis routes and methods I

Procedure details

A catalyst as described in Example 2 is charged to the reactor and its temperature raised to 150°C under a flow of hydrogen. When a feed of 1,3-diamino propane is passed over the catalyst at LHSV 0.4 at mole ratio H2 :H2N(CH2)3NH2 of 15 a conversion of the feed of 10% at high selectivity to azetidine results.
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Synthesis routes and methods II

Procedure details

In the case of the two-step procedure for making 1,3-diaminopropane (Equations II and III), the 3-amino-1-propane (APO) intermediate was first generated in 84% yield under relatively mild hydroamination conditions (120° C., LHSV 0.4) using a supported-nickel catalyst from Engelhard (Ni-1404, T 3/16", 69% nickel, ex. 12). Identification was by gc-ms/ir. Major co-products include 1,3-propanediol (2.5%), 1,3-diaminopropane (1.2-1.6%), plus lights. Hydroxypropanal conversion was essentially quantitative. A subsequent reamination of this 3-amino-1-propanol (APO) intermediate, as an aqueous 25% solution, produced 1,3-diaminopropane in 50% selectivity at 180° C., LHSV 0.4, using the Raney cobalt catalyst, R-2796 (ex. 13). The major co-products of this second stage, higher temperature, amination were DPTA (ca. 29%) and tripropylenetetramine (TPTA, 12%). Again, there was no gc-ms/ir evidence for cyclic (piperazine-type) derivatives and N-propyl-1,3-diaminopropane was the major N-alkylated material. The 1,3-diaminopropane may be isolated from the crude, liquid, polyamine product via atmospheric distillation. Amination of APO over six days generated several hundred grams of crude DAP and its homologues. Ramping the amination temperature slightly (180-185° C.) allowed activity to be maintained and conversion held at about 85%. It may be possible to further limit the extent of DAP homologation, and thereby further raise the DAP selectivity, by lowering the water content of APO feed, raising the LHSV, and providing more ammonia partial pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diaminopropane
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1,3-Diaminopropane
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Reactant of Route 3
1,3-Diaminopropane
Reactant of Route 4
1,3-Diaminopropane
Reactant of Route 5
1,3-Diaminopropane
Reactant of Route 6
1,3-Diaminopropane

Citations

For This Compound
18,400
Citations
TR Gengenbach, HJ Griesser - Journal of Polymer Science Part …, 1999 - Wiley Online Library
In the course of plasma deposition of organic–polymeric thin films, radicals are incorporated into the growing film. These radicals initiate spontaneous oxidation reactions that continue …
Number of citations: 143 onlinelibrary.wiley.com
AM Khedr, M Gaber, RM Issa, H Erten - Dyes and pigments, 2005 - Elsevier
The new azo compound 5-[3-(1,2,4-triazolyl-azo]-2,4-dihydroxy-benzaldehyde (TA) and its Schiff bases with 1,3-diaminopropane (TAAP) and 1,6-diaminohexane (TAAH) have been …
Number of citations: 126 www.sciencedirect.com
NCB Ahmed, L Negadi, I Mokbel, J Jose - The Journal of Chemical …, 2011 - Elsevier
The vapour pressures of {ethanediamine (EDA)+water}, {1,2-diaminopropane (1,2-DAP)+water}, {1,3-diaminopropane (1,3-DAP)+water} or {1,4-diaminobutane (1,4-DAB)+water} binary …
Number of citations: 28 www.sciencedirect.com
F Jammes, N Leonhardt, D Tran… - The Plant …, 2014 - Wiley Online Library
Faced with declining soil‐water potential, plants synthesize abscisic acid ( ABA ), which then triggers stomatal closure to conserve tissue moisture. Closed stomates, however, also …
Number of citations: 33 onlinelibrary.wiley.com
D Parmar, K Kumari, A Sharma, M Sahal, M Rani… - Journal of Molecular …, 2022 - Elsevier
In the present report, the molecular interactions between 1P (1-propanol) and Amines (1,3-DAP (1,3-diaminopropane) or 1,2-DAP (1,2-diaminopropane) or 1A2P (1-amino-2-propanol)) …
Number of citations: 4 www.sciencedirect.com
D Parmar, N Kumar, M Rani, OM Al-Dossary… - Journal of the Taiwan …, 2023 - Elsevier
Background Liquid mixtures are used as a solvent in most of the natural systems and chemical processes. Therefore, the physicochemical properties of liquid mixtures at different …
Number of citations: 0 www.sciencedirect.com
MS Hussain, EO Schlemper - Inorganic Chemistry, 1979 - ACS Publications
A combined room-temperature neutron and X-ray diffraction study of hydrated 2, 2'-(1, 3-diaminopropane) bis (2-methyl-3-butanone oximato) nickel (II) chloride,[Ni (PnAO-H)]-xH20,[Ni (…
Number of citations: 49 pubs.acs.org
H Ikai, S Yamamoto - Journal of bacteriology, 1997 - Am Soc Microbiol
The ca. 2.2-kbp region upstream of the ddc gene encoding L-2,4-diaminobutyrate decarboxylase in Acinetobacter baumannii was sequenced and found to contain another open …
Number of citations: 75 journals.asm.org
K Tuomi, A Raina, R Mäntyjärvi - FEBS letters, 1980 - core.ac.uk
Selective depletion of cellular polyamines by using inhibitors of polyamine synthesis has become an important tool in elucidating the physiological function of polyamines in eukaryotic …
Number of citations: 22 core.ac.uk
MA Czarnecki - Vibrational Spectroscopy, 2012 - Elsevier
The molecular structure and hydrogen bonding in liquid 1,2-diaminopropane (12DAP) and 1,3-diaminopropane (13DAP) have been studied as a function of temperature and water …
Number of citations: 21 www.sciencedirect.com

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